2-(4-Piperidine)propanedioic acid
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Overview
Description
2-(4-Piperidine)propanedioic acid is a compound that features a piperidine ring attached to a propanedioic acid moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds. The presence of the propanedioic acid group adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidine)propanedioic acid typically involves the reaction of piperidine with malonic acid. One common method includes the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with a suitable halogenated derivative to form a piperidine intermediate.
Reaction with Malonic Acid: The piperidine intermediate is then reacted with malonic acid under basic conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidine)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Piperidine)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Piperidine)propanedioic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The propanedioic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
Propanedioic Acid: Known for its use in various chemical reactions and as a precursor in organic synthesis.
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids have similar structural features and biological activities.
Uniqueness
2-(4-Piperidine)propanedioic acid is unique due to the combination of the piperidine ring and the propanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H11NO4 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-piperidin-4-ylidenepropanedioic acid |
InChI |
InChI=1S/C8H11NO4/c10-7(11)6(8(12)13)5-1-3-9-4-2-5/h9H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
SOXIILDBEGTISH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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